2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole is a phosphorus-containing heterocyclic compound It is characterized by the presence of an iodine atom and two methyl groups attached to a dioxaphosphole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination of the dioxaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound can be used in the study of biological systems involving phosphorus chemistry.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A precursor in the synthesis of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole.
2-Iodo-1,3,2-dioxaphosphole: Lacks the methyl groups present in this compound.
4,5-Dimethyl-2H-1,3,2-dioxaphosphole: Does not contain the iodine atom.
Uniqueness
This compound is unique due to the presence of both iodine and methyl groups on the dioxaphosphole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88416-54-0 |
---|---|
Molekularformel |
C4H6IO2P |
Molekulargewicht |
243.97 g/mol |
IUPAC-Name |
2-iodo-4,5-dimethyl-1,3,2-dioxaphosphole |
InChI |
InChI=1S/C4H6IO2P/c1-3-4(2)7-8(5)6-3/h1-2H3 |
InChI-Schlüssel |
CTGILSXNQHWJIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OP(O1)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.